PIM Kinase Inhibitory Activity: Absence of Peer-Reviewed Quantitative Data Prevents Direct Comparison
No peer-reviewed primary research article reporting IC50, Ki, or Kd values for 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide against PIM1, PIM2, or PIM3 was identified in the public domain. The compound falls within the generic scope of Incyte's thiazolecarboxamide patent family [1], but its specific biological activity has not been independently disclosed. In contrast, a structurally related analog, Compound 1s (2-(2,6-difluorophenyl)-N-{4-[(3S)-pyrrolidin-3-yloxy]pyridin-3-yl}-1,3-thiazole-4-carboxamide), has published PIM1/2/3 potency values of 5 nM, 14 nM, and 2 nM, respectively, and a PIM1 co-crystal structure (PDB: 4X7Q) confirming its binding mode [2]. Without analogous data for the target compound, no quantitative differentiation claim can be substantiated.
| Evidence Dimension | PIM kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly available (no peer-reviewed data identified as of analysis date) |
| Comparator Or Baseline | Compound 1s: PIM1 IC50 = 5 nM, PIM2 IC50 = 14 nM, PIM3 IC50 = 2 nM (Ishchenko et al., 2015) [2] |
| Quantified Difference | Cannot be calculated due to absent target compound data |
| Conditions | Not applicable (no experimental data available for target compound) |
Why This Matters
Procurement for PIM kinase research cannot be guided by potency data in the absence of published compound-specific activity values; direct comparative benchmarking is impossible.
- [1] Xue, C.-B., Li, Y.-L., Feng, H., Pan, J., Wang, A., Zhang, K., Yao, W., Zhang, F., & Zhuo, J. (2019). THIAZOLECARBOXAMIDES AND PYRIDINECARBOXAMIDE COMPOUNDS USEFUL AS PIM KINASE INHIBITORS. U.S. Patent Application Publication No. US 2019/0209537 A1. Incyte Corporation. View Source
- [2] Ishchenko, A., Zhang, L., Le Brazidec, J. Y., Fan, J., Chong, J. H., Hingway, A., Raditsis, A., Singh, L., Elenbaas, B., Hong, V. S., Marcotte, D., Silvian, L., Enyedy, I., & Chao, J. (2015). Structure-based design of low-nanomolar PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(3), 474-480. View Source
